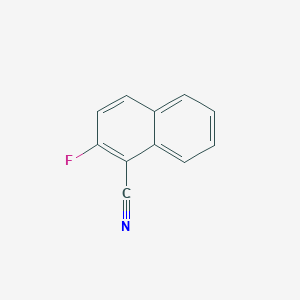

1-Cyano-2-fluoronaphthalene

Description

Significance of Halogenated and Nitrile-Containing Aromatic Systems in Chemical Research

Halogenated and nitrile-containing aromatic systems are of paramount importance in chemical research. Halogenated organic compounds are integral as intermediates in the synthesis of complex molecules, allowing for a wide array of chemical transformations. scbt.com Their unique reactivity is pivotal in forming carbon-halogen bonds, which are critical in many reactions. scbt.com These compounds also find extensive use as solvents and are crucial in the development of advanced materials with specific properties like flame retardancy and chemical resistance. scbt.com

Aromatic nitriles, organic compounds with a nitrile group attached to an aromatic ring, are also highly significant. numberanalytics.comfiveable.me They serve as essential intermediates in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. numberanalytics.comfiveable.me The nitrile group is highly electron-withdrawing, which influences the reactivity and characteristics of the aromatic ring. fiveable.me This unique interplay of the aromatic system and the nitrile moiety makes these compounds valuable for creating complex molecular structures. fiveable.me

Strategic Importance of Fluorine and Cyano Groups in Organic Synthesis and Materials Science Precursors

The strategic incorporation of fluorine and cyano groups into organic molecules is a key strategy in both organic synthesis and materials science. Fluorine, being the most electronegative element, can drastically alter a molecule's physical, chemical, and biological properties. numberanalytics.com In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity. numberanalytics.comnumberanalytics.com In materials science, fluorinated aromatics are used to create advanced materials, such as fluoropolymers with high thermal stability and chemical resistance, and materials for organic light-emitting diodes (OLEDs). numberanalytics.com The introduction of fluorine atoms can also enhance the solubility of compounds without compromising their planarity, which is a crucial aspect of materials science. oup.com

The cyano group is a versatile functional group in organic synthesis, acting as a precursor to other important functionalities like carboxylic acids, amides, and amines. fiveable.meebsco.com This versatility makes nitrile-containing compounds, including aromatic nitriles, valuable building blocks in the creation of complex molecules. numberanalytics.comnumberanalytics.com In pharmaceuticals, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the biological activity of a drug. nih.gov In materials science, aromatic nitriles are utilized in the synthesis of polymers and other advanced materials. numberanalytics.com

Position Isomerism and its Influence on Reactivity and Electronic Structure

In naphthalene (B1677914), a fused two-ring aromatic system, there are two distinct positions for monosubstitution: the alpha (α) positions (1, 4, 5, and 8) and the beta (β) positions (2, 3, 6, and 7). wikipedia.org This gives rise to position isomers for monosubstituted naphthalenes. wikipedia.orgquora.com The position of a substituent on the naphthalene ring significantly influences the molecule's reactivity and electronic properties. nih.govtandfonline.com

The α-position is generally more reactive towards electrophilic substitution than the β-position. vpscience.org This preference can be explained by the greater stability of the carbocation intermediate formed during the reaction at the α-position, which has more resonance structures that preserve an aromatic ring. wikipedia.org The nature of the substituent also plays a critical role; electron-releasing groups enhance the rate of conversion, while electron-withdrawing groups tend to decrease it. nih.gov The position of an existing substituent directs the position of a subsequent incoming group. For instance, an activating group at the α-position will typically direct an incoming electrophile to the 4-position of the same ring. vpscience.org

The position of substituents also has a profound effect on the electronic properties of naphthalene derivatives. tandfonline.com The introduction of substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org Studies have shown that the position of substitution can determine the electronic properties of disubstituted naphthalenes. tandfonline.com For example, the successive addition of alkyl substituents leads to a bathochromic shift (a shift to longer wavelengths) in the UV-visible absorption bands, and the magnitude of this shift is dependent on the position of the substituents. acs.org

Interactive Data Table: Properties of Naphthalene and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 1-Cyano-2-fluoronaphthalene | C₁₁H₆FN | 171.17 | A bifunctional naphthalene derivative. fiveable.me |

| Naphthalene | C₁₀H₈ | 128.17 | A bicyclic aromatic hydrocarbon. |

| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | A monosubstituted naphthalene. acs.org |

| 2-Fluoronaphthalene (B33398) | C₁₀H₇F | 146.16 | An isomer of 1-fluoronaphthalene. fiveable.me |

| 1-Cyanonaphthalene | C₁₁H₇N | 153.18 | A nitrile-substituted naphthalene. |

| 2-Cyanonaphthalene | C₁₁H₇N | 153.18 | An isomer of 1-cyanonaphthalene. |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoronaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNGVNINEMSTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704739 | |

| Record name | 2-Fluoronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33718-12-6 | |

| Record name | 2-Fluoronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-cyano-2-fluoronaphthalene. The presence of the strongly electron-withdrawing cyano group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the carbon atom bearing the fluorine.

Reactivity at the Fluorine-Bearing Position

The fluorine atom at the C-2 position of 1-cyano-2-fluoronaphthalene is the primary site for nucleophilic aromatic substitution. The cyano group at the C-1 position provides the necessary activation for this reaction to proceed. In SNAr reactions, the rate of reaction is often dependent on the ability of the leaving group to depart. Fluorine, being the most electronegative halogen, forms a strong carbon-fluorine bond. However, in the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex). The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating this initial attack. Consequently, fluoroarenes are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts.

The reaction of 1-cyano-2-fluoronaphthalene with various nucleophiles leads to the displacement of the fluoride ion and the formation of a new bond at the C-2 position. A range of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, can be employed to generate a diverse array of substituted naphthalene (B1677914) derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of 1-Cyano-2-fluoronaphthalene

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide | 1-Cyano-2-methoxynaphthalene |

| Phenoxide | Sodium phenoxide | 1-Cyano-2-phenoxynaphthalene |

| Thiophenoxide | Sodium thiophenoxide | 1-Cyano-2-(phenylthio)naphthalene |

| Aniline | Aniline | N-(1-Cyanonaphthalen-2-yl)aniline |

| Piperidine | Piperidine | 1-(1-Cyanonaphthalen-2-yl)piperidine |

This table is illustrative and based on the expected reactivity of activated fluoroarenes. Specific experimental data for these reactions with 1-cyano-2-fluoronaphthalene may vary.

Reactivity at the Cyano-Bearing Position

The cyano group itself is generally not a leaving group in traditional SNAr reactions. Its primary role is to activate the aromatic ring system for nucleophilic attack at other positions, most notably the fluorine-bearing carbon. The carbon-carbon bond between the cyano group and the naphthalene ring is strong and not readily cleaved under typical SNAr conditions. While there are specialized reactions that can lead to the displacement of a cyano group from an aromatic ring, these are not the common SNAr pathways and typically require specific reagents or catalytic systems. Therefore, for 1-cyano-2-fluoronaphthalene, nucleophilic attack and substitution are overwhelmingly favored at the C-2 position.

Influence of Remote Substituents on SNAr Pathways

The rate and regioselectivity of SNAr reactions on the 1-cyano-2-fluoronaphthalene scaffold can be influenced by the presence of additional substituents on the naphthalene ring system. Electron-withdrawing groups located at positions that can stabilize the negative charge of the Meisenheimer intermediate through resonance will enhance the reaction rate. For instance, a nitro group at the 4- or 6-position would be expected to significantly increase the reactivity of the fluorine at C-2 towards nucleophilic displacement. Conversely, electron-donating groups, such as methoxy or amino groups, would decrease the rate of reaction by destabilizing the anionic intermediate. The position of these remote substituents is crucial; their activating or deactivating effect is most pronounced when they are in conjugation with the reaction center.

Functional Group Interconversions of the Cyano Moiety

The cyano group of 1-cyano-2-fluoronaphthalene is a versatile functional handle that can be converted into other valuable functionalities, such as amines, aldehydes, and carboxylic acids, through various chemical transformations.

Reductions to Amines or Aldehydes

The cyano group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Amines: Complete reduction of the nitrile to a primary amine, (2-fluoronaphthalen-1-yl)methanamine, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, is another effective method for this transformation.

Table 2: Conditions for Reduction of 1-Cyano-2-fluoronaphthalene to Amine

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran | (2-Fluoronaphthalen-1-yl)methanamine |

| H₂/Raney Nickel | Ethanol/Ammonia | (2-Fluoronaphthalen-1-yl)methanamine |

| H₂/Palladium on Carbon | Methanol | (2-Fluoronaphthalen-1-yl)methanamine |

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde, 2-fluoro-1-naphthaldehyde, requires the use of less reactive, sterically hindered reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, and the reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.

Table 3: Conditions for Reduction of 1-Cyano-2-fluoronaphthalene to Aldehyde

| Reagent | Solvent | Temperature | Product |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C | 2-Fluoro-1-naphthaldehyde |

Hydrolysis to Carboxylic Acids

The cyano group of 1-cyano-2-fluoronaphthalene can be hydrolyzed to a carboxylic acid, 2-fluoronaphthalene-1-carboxylic acid, under either acidic or basic conditions.

Acidic Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will lead to the formation of the corresponding carboxylic acid and the ammonium salt of the acid.

Basic Hydrolysis: Alternatively, heating the nitrile with an aqueous base, such as sodium hydroxide or potassium hydroxide, will initially produce the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.

Table 4: Conditions for Hydrolysis of 1-Cyano-2-fluoronaphthalene to Carboxylic Acid

| Conditions | Intermediate | Final Product |

| H₂SO₄ (aq), heat | - | 2-Fluoronaphthalene-1-carboxylic acid |

| 1. NaOH (aq), heat2. H₃O⁺ | Sodium 2-fluoronaphthalene-1-carboxylate | 2-Fluoronaphthalene-1-carboxylic acid |

Cycloaddition Reactions

Naphthalene and its derivatives can participate as the diene component in Diels-Alder or [4+2] cycloaddition reactions, although this reactivity is often impeded by the energetic cost of disrupting the aromatic system. semanticscholar.orgwikipedia.org The reaction typically requires harsh conditions, such as high temperatures and pressures, or the use of catalysts to proceed efficiently. semanticscholar.org For 1-Cyano-2-fluoronaphthalene, the presence of two electron-withdrawing groups (-CN and -F) on one of the rings significantly reduces its electron density. In a normal-demand Diels-Alder reaction, this would make it a poor diene, as these reactions are generally favored by electron-donating groups on the diene component. wikipedia.org

However, alternative pathways for cycloaddition exist. A notable strategy involves visible-light-mediated dearomative [4+2] cycloaddition. This method utilizes a sensitizer to facilitate the reaction between naphthalenes and a dienophile under mild conditions, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov While not specifically documented for 1-Cyano-2-fluoronaphthalene, this approach is effective for naphthalenes bearing carboxyalkyl groups and may represent a viable route for inducing cycloaddition in this deactivated system. nih.gov

The regioselectivity of such a reaction would involve the unsubstituted ring of 1-Cyano-2-fluoronaphthalene acting as the diene, as it is more electron-rich compared to the ring bearing the deactivating cyano and fluoro substituents.

Transformations Involving the Naphthalene Core

Electrophilic aromatic substitution on the naphthalene core is a key class of reactions. The directing effects of the existing substituents on 1-Cyano-2-fluoronaphthalene determine the position of attack for incoming electrophiles.

Fluorine (-F) Substituent: As a halogen, fluorine is an ortho-, para-director, although it is deactivating towards the aromatic ring due to its strong inductive electron withdrawal.

Cyano (-CN) Substituent: The cyano group is a strong deactivating group and acts as a meta-director.

When considering the substituted ring (Ring A), the directing effects of the two substituents are complex. The C4 position is ortho to the fluorine and meta to the cyano group. The C3 position is ortho to the cyano group and meta to the fluorine. Given the strong deactivating nature of both groups, substitution on this ring is generally disfavored.

The unsubstituted ring (Ring B) is significantly more activated towards EAS compared to Ring A. Electrophilic attack on naphthalene preferentially occurs at the α-positions (C5 and C8) over the β-positions (C6 and C7) due to the greater stability of the resulting carbocation intermediate. Therefore, the primary products of electrophilic aromatic substitution on 1-Cyano-2-fluoronaphthalene are expected to be the 5- and 8-substituted isomers.

| Position of Attack | Directing Influence | Predicted Outcome |

|---|---|---|

| C-3 | Meta to -F, Ortho to -CN | Highly Disfavored |

| C-4 | Ortho to -F, Meta to -CN | Disfavored |

| C-5 (α-position) | Unsubstituted Ring | Major Product |

| C-6 (β-position) | Unsubstituted Ring | Minor Product |

| C-7 (β-position) | Unsubstituted Ring | Minor Product |

| C-8 (α-position) | Unsubstituted Ring | Major Product |

The naphthalene core can be reduced under various conditions, leading to partially or fully saturated products.

Catalytic Hydrogenation: The use of metal catalysts such as palladium, platinum, or ruthenium can lead to the hydrogenation of the naphthalene rings. rsc.orgmdpi.com Typically, the reaction proceeds stepwise. For substituted naphthalenes, hydrogenation often occurs preferentially on the less-substituted ring. rsc.org In the case of 1-Cyano-2-fluoronaphthalene, initial reduction would likely yield 1-cyano-2-fluoro-5,6,7,8-tetrahydronaphthalene. More forcing conditions can lead to the reduction of both rings, resulting in decahydronaphthalene derivatives. The cyano group itself can also be reduced to an aminomethyl group (-CH₂NH₂) under certain catalytic hydrogenation conditions.

Birch Reduction: This metal-ammonia reduction converts aromatic rings into 1,4-cyclohexadienes. wikipedia.orgbyjus.com For naphthalene, the reaction typically yields 1,4,5,8-tetrahydronaphthalene (isotetralin). lscollege.ac.in The regioselectivity in substituted naphthalenes is influenced by the electronic nature of the substituents. Electron-withdrawing groups, like the cyano and fluoro groups, stabilize the radical anion intermediate in the substituted ring. wikipedia.org This would favor reduction of the substituted ring of 1-Cyano-2-fluoronaphthalene to yield a dihydronaphthalene derivative. lscollege.ac.inpharmaguideline.com

| Reaction Type | Reagents | Primary Product Type | Notes |

|---|---|---|---|

| Catalytic Hydrogenation (Partial) | H₂, Pd/C or Ru NPs | Tetralin derivative | Reduction of the unsubstituted ring is favored. rsc.org |

| Catalytic Hydrogenation (Forcing) | H₂, Rh/C or high pressure/temp | Decalin derivative | Reduction of both rings and potentially the cyano group. |

| Birch Reduction | Na or Li, liq. NH₃, Alcohol | Dihydronaphthalene derivative | Reduction of the substituted ring is favored due to EWGs. wikipedia.org |

The oxidation of the naphthalene core can result in ring-opening or the formation of quinones, depending on the reagents and conditions. Naphthalene is more easily oxidized than benzene. quora.com

Oxidative Ring Cleavage: Strong oxidizing agents under vigorous conditions, such as vanadium pentoxide (V₂O₅) and air at high temperatures or acidic potassium permanganate (KMnO₄), can cleave one of the aromatic rings. quora.comyoutube.com For substituted naphthalenes, the more electron-rich ring is preferentially oxidized. Therefore, for 1-Cyano-2-fluoronaphthalene, the unsubstituted ring would be cleaved, leading to a substituted phthalic acid or phthalic anhydride derivative. youtube.com

Quinone Formation: Milder oxidation, for example with chromic acid, can oxidize naphthalene to 1,4-naphthoquinone. youtube.com In 1-Cyano-2-fluoronaphthalene, oxidation would be expected to occur on the more electron-rich, unsubstituted ring to form 5-cyano-6-fluoronaphthalene-1,4-dione.

Radical Reactions and Mechanisms

Free radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org While common for alkanes, radical substitution on aromatic rings is also possible. libretexts.org

For 1-Cyano-2-fluoronaphthalene, a free radical reaction would likely involve the abstraction of a hydrogen atom from the naphthalene core by a radical species, followed by reaction of the resulting aryl radical. Radical reactions are often initiated by heat or light. wikipedia.org The stability of the intermediate aryl radical would influence the regioselectivity.

The cyano group can also participate in radical chemistry, acting as a radical acceptor in cascade reactions, which allows for the construction of various heterocyclic and carbocyclic structures. rsc.org This opens up synthetic possibilities where a radical could add to the carbon-nitrogen triple bond of 1-Cyano-2-fluoronaphthalene, leading to more complex molecular architectures.

The mechanism for a typical radical substitution on the aromatic ring would involve:

Initiation: Formation of a radical species (e.g., Br• from Br₂ via UV light).

Propagation:

The radical (Br•) abstracts a hydrogen atom from the naphthalene ring to form HBr and a naphthyl radical.

The naphthyl radical reacts with a molecule of Br₂ to form a bromo-substituted naphthalene and a new Br• radical, which continues the chain.

Termination: Combination of any two radical species. lscollege.ac.in

Rearrangement Processes and Their Mechanistic Studies

Substituted aromatic systems can undergo various rearrangement reactions, often under thermal, acidic, or photochemical conditions. While specific studies on 1-Cyano-2-fluoronaphthalene are not prominent, related processes in naphthalene systems suggest potential pathways.

Scholl Reaction: This is a method for coupling aromatic rings, which can sometimes be accompanied by 1,2-aryl shifts, leading to rearranged polycyclic aromatic hydrocarbon products. The controllability of such rearrangements is a significant challenge. nih.gov

Photo-Smiles Rearrangement: This rearrangement involves an intramolecular nucleophilic aromatic substitution. A recent variation proceeds via a photo-induced single-electron transfer (SET) mechanism. acs.org For a molecule like 1-Cyano-2-fluoronaphthalene, if appropriately substituted with a tethered nucleophile, a similar rearrangement could potentially be induced photochemically.

Azulene-to-Naphthalene Rearrangement: While not a rearrangement of naphthalene, the thermal conversion of azulene to naphthalene is a classic isomerization. Mechanistic studies, aided by DFT calculations, suggest that below 1000°C, the reaction is dominated by radical-promoted mechanisms, including methylene walk and spiran pathways. nih.gov This highlights the propensity for complex skeletal rearrangements in related bicyclic aromatic systems under thermal stress.

These rearrangement processes are typically highly specific to the substrate and reaction conditions, and their application to 1-Cyano-2-fluoronaphthalene remains a subject for theoretical and experimental exploration. thieme-connect.com

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 1-Cyano-2-fluoronaphthalene in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—one can map out the entire molecule.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For 1-Cyano-2-fluoronaphthalene, which has six aromatic protons on the naphthalene (B1677914) ring system, the ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

The presence of the electron-withdrawing cyano (-CN) group and the electronegative fluorine (-F) atom significantly influences the chemical shifts of the adjacent protons. The proton peri to the cyano group (H-8) is expected to be the most deshielded and appear furthest downfield due to the anisotropic effect of the cyano group. The fluorine atom will induce characteristic splitting patterns in the signals of nearby protons due to spin-spin coupling (J-coupling). Specifically, H-3 will show coupling to the fluorine atom (³JH-F), and H-4 will exhibit a smaller four-bond coupling (⁴JH-F). The remaining protons on the unsubstituted ring (H-5, H-6, H-7) will show characteristic ortho, meta, and para couplings to each other, appearing as complex multiplets.

A detailed analysis of the chemical shifts and the intricate coupling patterns (both H-H and H-F) allows for the precise assignment of each proton to its position on the naphthalene core.

Table 1: Predicted ¹H NMR Data for 1-Cyano-2-fluoronaphthalene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~7.4-7.6 | d (doublet) | ³JH-F, ³JH4-H3 |

| H-4 | ~7.9-8.1 | d (doublet) | ³JH3-H4, ⁴JH-F |

| H-5 | ~7.8-8.0 | d (doublet) | ³JH6-H5 |

| H-6 | ~7.5-7.7 | t (triplet) | ³JH5-H6, ³JH7-H6 |

| H-7 | ~7.6-7.8 | t (triplet) | ³JH6-H7, ³JH8-H7 |

Note: The data in this table is predicted based on known substituent effects on naphthalene systems. Actual experimental values may vary.

Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. In a broadband proton-decoupled ¹³C NMR spectrum of 1-Cyano-2-fluoronaphthalene, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the one carbon of the cyano group.

The chemical shifts are highly informative. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹JC-F), appearing as a doublet, and its chemical shift will be significantly downfield. The carbons adjacent to the C-F bond (C-1 and C-3) will show smaller two-bond couplings (²JC-F). Similarly, the cyano carbon (-CN) has a characteristic chemical shift in the range of δ 110-120 ppm. The carbon bearing the cyano group (C-1) will be significantly deshielded. The remaining carbon signals can be assigned based on established substituent chemical shift (SCS) effects for fluorine and cyano groups on a naphthalene ring.

Table 2: Predicted ¹³C NMR Data for 1-Cyano-2-fluoronaphthalene

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | ~110-115 | d (doublet, ²JC-F) |

| C-2 | ~160-165 | d (doublet, ¹JC-F) |

| C-3 | ~115-120 | d (doublet, ²JC-F) |

| C-4 | ~130-135 | s (singlet) or small d |

| C-4a | ~128-132 | s (singlet) or small d |

| C-5 | ~125-130 | s (singlet) |

| C-6 | ~128-132 | s (singlet) |

| C-7 | ~129-133 | s (singlet) |

| C-8 | ~128-132 | s (singlet) |

| C-8a | ~133-137 | s (singlet) or small d |

Note: The data in this table is predicted. Actual experimental values will show characteristic doublets for carbons coupled to fluorine.

Fluorine-19 NMR is a highly sensitive technique used to characterize the environment of the fluorine atom. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its detection is straightforward. The spectrum for 1-Cyano-2-fluoronaphthalene will show a single signal for the one fluorine atom.

The chemical shift of this signal is indicative of its electronic environment. For a fluorine atom attached to an aromatic ring (aryl fluoride), the chemical shift typically appears in a well-defined region of the spectrum. The multiplicity of the ¹⁹F signal will be a doublet of doublets (or a more complex multiplet) due to coupling with the ortho proton (H-3, ³JF-H) and the meta proton (H-4, ⁴JF-H), providing direct evidence for its position at C-2. The typical range for aryl fluorides is between -100 and -140 ppm relative to a CFCl₃ standard.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the pieces.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For 1-Cyano-2-fluoronaphthalene, it would show cross-peaks between adjacent protons (e.g., H-3 with H-4; H-5 with H-6; H-6 with H-7; H-7 with H-8), confirming the proton sequence on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of protonated carbons by linking the known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons and for piecing the molecular fragments together. For example, a correlation between H-8 and the cyano carbon (-CN) would confirm the C-1 position of the nitrile group. Correlations from H-3 and H-4 to C-2 would confirm the fluorine position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. For this molecule, a NOESY spectrum would show a cross-peak between H-8 and H-7, and between H-3 and H-4, confirming their neighboring positions on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Cyano-2-fluoronaphthalene will exhibit several characteristic absorption bands.

The most diagnostic peak will be the sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the range of 2210-2260 cm⁻¹. Studies on the related 1-cyanonaphthalene cation have identified this stretch at 2214.7 cm⁻¹, providing a close reference point. Another key feature is the C-F stretching vibration, which for aryl fluorides gives a strong absorption in the 1250-1120 cm⁻¹ region. Additionally, the spectrum will display characteristic bands for the aromatic naphthalene system, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 1-Cyano-2-fluoronaphthalene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C≡N Stretch (Nitrile) | 2260-2210 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| C-F Stretch | 1250-1120 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 1-Cyano-2-fluoronaphthalene (C₁₁H₆FN), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) value corresponding to its exact molecular weight, approximately 171.0484 g/mol .

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can offer further structural clues. The naphthalene ring system is relatively stable. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules. A potential fragmentation could be the loss of an HCN molecule (27 Da) from the molecular ion, leading to a fragment ion at m/z 144. Another possibility is the loss of a fluorine radical, although this is generally less favorable than the loss of other groups. The presence and relative abundance of these fragment ions help to confirm the presence of the cyano and fluoro substituents on the stable naphthalene core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. nih.gov For aromatic compounds like 1-Cyano-2-fluoronaphthalene, the most common transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). rsc.org These transitions are characteristic of the conjugated naphthalene ring system.

The absorption spectrum of a molecule reveals the wavelengths at which it absorbs light, corresponding to the energy gaps between electronic states. While a specific, publicly available UV-Vis spectrum for 1-Cyano-2-fluoronaphthalene is not documented in the searched literature, the spectrum is expected to be similar to that of naphthalene and its derivatives. The parent naphthalene molecule exhibits strong absorption bands in the ultraviolet region. The introduction of substituents, such as a cyano (-CN) and a fluorine (-F) group, will modulate the energies of the molecular orbitals and thus shift the absorption bands.

The cyano group, being an electron-withdrawing group, and the fluorine atom, with its inductive electron-withdrawing and mesomeric electron-donating effects, are expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. Typically, such substitutions can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the nature of the electronic transition and the position of the substituents. For comparison, the UV/Visible spectrum for the related compound 2-fluoronaphthalene (B33398) is available and has been documented. nist.gov

Table 1: Representative Electronic Transitions in Aromatic Molecules

| Transition Type | Description | Typical Wavelength Range |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 700 nm |

This interactive table provides general information on electronic transitions common in molecules like 1-Cyano-2-fluoronaphthalene.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. aip.org The technique involves directing an X-ray beam onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be calculated, from which atomic positions, bond lengths, and bond angles are determined with high precision. ed.ac.uk

A prerequisite for this analysis is the growth of a high-quality single crystal of the substance, which can often be a rate-limiting step in the process. ed.ac.uk To date, a specific crystal structure for 1-Cyano-2-fluoronaphthalene has not been reported in the surveyed scientific literature.

Should a crystal structure be determined, it would provide unambiguous data on:

The planarity of the naphthalene ring system.

The precise bond lengths and angles of the C-C, C-H, C-F, and C-CN bonds.

The intermolecular packing forces in the solid state, such as π–π stacking or dipole-dipole interactions, which are influenced by the polar cyano and fluoro substituents.

For illustrative purposes, the crystal structure of a more complex, related molecule, 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, has been solved, revealing a non-coplanar arrangement where the aroyl group is twisted almost perpendicularly to the naphthalene ring system. nih.gov

Advanced Spectroscopic Techniques for Electronic and Vibrational Analysis

Photoionization and Mass-Analyzed Threshold Ionization (MATI) spectroscopy are powerful techniques for obtaining detailed information about the vibrational energy levels of a molecule's cation. In a MATI experiment, a molecule is typically excited to a specific intermediate electronic state with one laser and then ionized with a second, tunable laser. By scanning the energy of the second laser and detecting ions formed from long-lived, high-n Rydberg states near the ionization threshold, a high-resolution spectrum of the cation's vibrational states is obtained.

While no specific MATI study on 1-Cyano-2-fluoronaphthalene is available, extensive research has been conducted on the closely related molecule 1-cyanonaphthalene. aip.orgresearchgate.netresearchgate.net These studies provide a strong basis for predicting the behavior of the fluorinated derivative. For 1-cyanonaphthalene, the adiabatic ionization energy—the precise energy required to remove an electron from the molecule in its ground state to form the cation in its ground state—has been determined to be 69,466 ± 5 cm⁻¹. aip.orgresearchgate.net The MATI spectrum of 1-cyanonaphthalene displays distinct bands corresponding to in-plane ring deformation vibrations of the cation. researchgate.net

The introduction of a fluorine atom at the 2-position would be expected to increase the ionization energy of 1-cyanonaphthalene due to fluorine's strong electron-withdrawing inductive effect, which stabilizes the neutral molecule.

Table 2: MATI Spectroscopic Data for the Related Compound 1-Cyanonaphthalene

| Parameter | Value | Reference |

|---|---|---|

| Adiabatic Ionization Energy | 69,466 ± 5 cm⁻¹ | researchgate.net |

This table presents experimental data for 1-cyanonaphthalene, which serves as a reference for understanding the potential spectroscopic properties of 1-Cyano-2-fluoronaphthalene.

Rotational spectroscopy, typically performed in the microwave region, provides highly accurate information about the structure and geometry of molecules in the gas phase. chemsrc.com By measuring the transition frequencies between quantized rotational states, it is possible to determine the molecule's moments of inertia, from which precise rotational constants (A, B, and C) are derived. These constants are inversely related to the moments of inertia and are therefore directly dependent on the molecule's mass distribution and geometry (bond lengths and angles). researchgate.net

Specific rotational spectroscopy data for 1-Cyano-2-fluoronaphthalene have not been published. However, the rotational constants for both 1-cyanonaphthalene and 2-cyanonaphthalene have been determined, largely driven by their detection in the interstellar medium. arxiv.orgresearchgate.net The analysis of their rotational spectra provides the foundational data needed for their identification in astronomical surveys. arxiv.org

For 1-Cyano-2-fluoronaphthalene, the addition of a fluorine atom to the naphthalene backbone would significantly alter the moments of inertia compared to 1-cyanonaphthalene. This would result in a distinct set of rotational constants, producing a unique rotational spectrum that could be predicted through quantum chemical calculations and potentially used for its detection in laboratory or astronomical studies.

Table 3: Rotational Constants for the Related Compound 1-Cyanonaphthalene

| Constant | Value (MHz) |

|---|---|

| A | 1629.4 |

| B | 582.4 |

Data derived from computational chemistry studies that show good agreement with experimental values for related molecules. arxiv.org These values for 1-cyanonaphthalene illustrate the type of data obtained from rotational spectroscopy.

Conducting fluorescence and absorption spectroscopy at low temperatures, often in a supersonic jet or a cryogenic matrix, sharpens the spectral features by reducing thermal broadening. This allows for a more detailed analysis of the vibronic structure (the coupling of electronic and vibrational transitions). rsc.org

While studies on 1-Cyano-2-fluoronaphthalene are not available, research on related molecules provides insight into the utility of this technique. For instance, low-temperature fluorescence and absorption spectra of 1- and 2-fluoronaphthalene as impurities in crystalline naphthalene have been investigated. researchgate.net These studies revealed the formation of different impurity centers and paired molecular centers within the crystal lattice. researchgate.net

Similarly, the fluorescence excitation and dispersed fluorescence spectra of 1- and 2-cyanonaphthalene cooled in a supersonic jet have been studied to probe the dynamics of their first excited singlet state. rsc.org For 1-cyanonaphthalene, this research revealed mode mixing and provided information on the fluorescence lifetime and the intersystem crossing process to the triplet state. rsc.org Lowering the temperature is a known method to suppress nonradiative transitions, which can significantly increase phosphorescence intensity and lifetime. acs.org These findings suggest that a low-temperature spectroscopic study of 1-Cyano-2-fluoronaphthalene would yield valuable data on its excited-state properties and dynamics.

Theoretical and Computational Investigations

Electronic Structure Analysis via Quantum Chemical Methods

The arrangement of electrons within 1-Cyano-2-fluoronaphthalene dictates its fundamental chemical and physical properties. Theoretical calculations are indispensable for elucidating this electronic landscape.

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure of naphthalene (B1677914) derivatives. For related compounds, such as 1-Cyano-6-iodonaphthalene, the B3LYP functional combined with a 6-311+G(d,p) basis set has been effectively used to predict molecular properties. This level of theory provides a reliable balance between computational cost and accuracy for determining geometries, energies, and other electronic characteristics. Similar applications of DFT to 1-Cyano-2-fluoronaphthalene would allow for a detailed understanding of how the electron-withdrawing cyano (-CN) and fluoro (-F) groups modulate the electron density across the naphthalene core.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's reactivity and electronic properties. The energies of these orbitals and the HOMO-LUMO gap are key determinants of chemical reactivity, kinetic stability, and the electronic transitions a molecule can undergo. Theoretical studies on substituted naphthalenes have demonstrated that the specific placement of functional groups significantly alters the HOMO and LUMO energy levels. For 1-Cyano-2-fluoronaphthalene, the strong electron-withdrawing nature of both the cyano and fluoro substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene, influencing its behavior as both an electron acceptor and a participant in chemical reactions.

| Molecular Orbital | Property | Significance in 1-Cyano-2-fluoronaphthalene |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is crucial for reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is key for reactions with nucleophiles, such as in SNAr reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

The distribution of electron density within 1-Cyano-2-fluoronaphthalene is highly polarized due to the presence of the electronegative fluorine and cyano groups. Molecular electrostatic potential (MEP) maps, which can be generated through DFT calculations, provide a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential) are typically found around the nitrogen atom of the cyano group and the fluorine atom, while electron-deficient regions (positive potential) are expected on the hydrogen atoms and parts of the aromatic ring. This information is critical for predicting how the molecule will interact with other reagents, particularly in electrophilic and nucleophilic attacks.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in mapping out the energetic pathways of chemical reactions, identifying transition states, and predicting the most likely outcomes.

The presence of both a fluorine atom (a good leaving group in this context) and a strongly electron-withdrawing cyano group on the naphthalene ring makes 1-Cyano-2-fluoronaphthalene a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies can elucidate the mechanism of these reactions by locating the intermediate Meisenheimer complex and the transition states leading to its formation and decomposition. By calculating the activation energies for nucleophilic attack at the carbon bearing the fluorine, researchers can predict the feasibility and rate of substitution reactions with various nucleophiles.

When a molecule presents multiple potential reaction sites, computational models can predict the regioselectivity of a reaction. For 1-Cyano-2-fluoronaphthalene, while the primary SNAr reaction is expected at the C-2 position (bearing the fluorine), theoretical calculations can also assess the likelihood of attack at other positions on the ring. The strong electron-withdrawing effect of the cyano group at the C-1 position significantly activates the C-2 position towards nucleophilic attack. By comparing the activation barriers for different reaction pathways, a clear prediction of the major product can be made. DFT calculations serve as a powerful tool for rationalizing and predicting the outcomes of such selective chemical transformations.

Spectroscopic Parameter Prediction from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes and resonance signals.

For closely related compounds like the 1-cyanonaphthalene cation, DFT calculations have been successfully employed to predict vibrational frequencies. Studies have utilized methods such as UB3PW91 with the 6-311++G(d,p) basis set to calculate the vibrational modes of the cation in its ground state (D₀). The predicted frequencies for in-plane ring deformation vibrations show good agreement with experimental data obtained from mass-analyzed threshold ionization (MATI) spectroscopy, validating the accuracy of the computational approach. For instance, calculated frequencies for the 1-cyanonaphthalene cation correspond well to the experimentally observed bands, confirming the nature of the vibrations.

The following table presents a comparison of experimentally observed and computationally predicted vibrational frequencies for the 1-cyanonaphthalene cation, illustrating the predictive power of these models.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| In-plane ring deformation | 516 | 511 |

| In-plane ring deformation | 669 | 669 |

| Data sourced from studies on the 1-cyanonaphthalene cation, a structurally similar compound. |

Similarly, computational methods are essential for predicting Nuclear Magnetic Resonance (NMR) spectra. The calculation of ¹⁹F NMR chemical shifts, for example, is a significant area of research for fluorinated aromatic compounds. nih.gov DFT methods can predict these shifts, although the accuracy can be sensitive to the choice of functional and basis set, as well as the inclusion of solvent effects. nih.gov While gas-phase calculations have been found to be more accurate for some fluorinated pharmaceuticals and pesticides, implicit solvation models are sometimes required to achieve better agreement with experimental data for other classes of molecules. nih.gov The application of these computational techniques to 1-Cyano-2-fluoronaphthalene would allow for the prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in its structural confirmation and characterization.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions that are often inaccessible by experimental means alone. While specific MD studies on 1-Cyano-2-fluoronaphthalene are not extensively documented, the methodology has been widely applied to other substituted naphthalene derivatives to explore their dynamic behavior and binding modes with other molecules. acs.orgresearchgate.net

For example, MD simulations have been instrumental in studying the interaction of naphthalene diimide (NDI) derivatives with G-quadruplex DNA. acs.orgnih.gov These simulations can reveal:

Binding Modes: Elucidating how the naphthalene core and its substituents orient themselves when interacting with a biological macromolecule.

Interaction Stability: Calculating the binding free energies to quantify the strength of the interaction.

Conformational Changes: Observing how the ligand and the receptor adapt their conformations upon binding.

In a typical MD simulation protocol, a force field (like OPLS or AMBER) is chosen to describe the interatomic forces. The molecule of interest is placed in a simulation box, often filled with an explicit solvent like water, and the system's trajectory is calculated by integrating Newton's laws of motion over time. mdpi.com Such simulations could be applied to 1-Cyano-2-fluoronaphthalene to study its aggregation behavior, its interactions with solvents, or its potential binding to target proteins or nucleic acids. This would provide a dynamic picture of the non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, that govern its behavior in a condensed phase.

Development of Computational Models for Fluorinated and Cyanated Systems

The accurate theoretical description of molecules containing both fluorine and cyano groups, such as 1-Cyano-2-fluoronaphthalene, presents unique challenges for computational models. The high electronegativity of the fluorine atom and the complex electronic nature of the cyano group (a strong π-acceptor and σ-donor) require robust theoretical methods to capture their effects on molecular geometry, reactivity, and spectroscopic properties.

The development of reliable computational models hinges on the appropriate choice of theoretical methods and basis sets. Density Functional Theory (DFT) is a popular choice for its balance of computational cost and accuracy. researchgate.net The selection of the exchange-correlation functional within DFT is critical. For instance, hybrid functionals like B3LYP are commonly used for studying the electronic properties of substituted aromatic systems. researchgate.net For more accurate energy calculations or to describe non-covalent interactions, more advanced methods or functionals incorporating dispersion corrections (e.g., ωB97X-D) may be necessary. researchgate.netacs.org

Benchmarking studies are often performed to validate the performance of different computational models against experimental data for a set of related molecules. Such studies help in establishing standardized protocols for accurately predicting properties like reaction barriers, heats of formation, and NMR chemical shifts for fluorinated and cyanated compounds. nih.govmdpi.com The insights gained from these methodological developments are crucial for the in silico design of novel functional materials and bioactive compounds based on the fluorinated and cyanated naphthalene scaffold.

Applications As Precursors in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are significant as building blocks for advanced materials used in applications like organic solar cells. nih.gov The synthesis of complex and extended PAHs often relies on strategic C-H activation and annulation reactions using functionalized precursors. nih.govuhmreactiondynamics.org

1-Cyano-2-fluoronaphthalene is a valuable starting material for constructing larger, more complex PAHs. The naphthalene (B1677914) core provides a rigid, planar base, while the cyano and fluoro substituents offer reactive sites for further chemical transformations. The fluorine atom can act as a leaving group in cross-coupling reactions, and the cyano group can be transformed or used to direct the regioselectivity of subsequent annulation reactions, enabling the construction of precisely substituted, larger aromatic frameworks.

The extension of π-conjugated systems is a fundamental goal in the development of materials for optoelectronics. nih.govnagoya-u.ac.jp Methodologies such as transition metal-catalyzed C-H activation are employed to build larger planar molecules from smaller aromatic units. nagoya-u.ac.jpnagoya-u.ac.jp Dinitrile-functionalized aromatic compounds, for instance, are used in the on-surface synthesis of macrocycles like phthalocyanines, which possess extensive π-electron systems. nih.gov

As a precursor, 1-Cyano-2-fluoronaphthalene can be incorporated into synthetic routes that aim to create extended π-systems. It can be further functionalized to create monomers suitable for polymerization or step-wise π-extension reactions. The electron-withdrawing nature of both the cyano and fluoro groups modifies the electronic structure of the naphthalene core, which can be leveraged to control the assembly and final electronic properties of the extended π-system.

Helicenes are a class of PAHs characterized by their chiral, screw-shaped, non-planar structure, formed by the ortho-fusing of aromatic rings. wikipedia.org The synthesis of these sterically strained molecules requires precise, multi-step strategies to control the cyclization process.

The rigid naphthalene backbone of 1-Cyano-2-fluoronaphthalene makes it a suitable starting fragment for building the twisted frameworks of helicenes and other non-planar architectures. The cyano and fluoro groups serve as crucial synthetic handles that can be used to direct the complex annulation reactions required to form the helical structure. Furthermore, if retained in the final molecule, these functional groups can modulate the chiroptical and electronic properties of the resulting helical PAH.

Precursor for Heterocyclic Compounds

The cyano group is a versatile functional group that can be used to synthesize a variety of heterocyclic compounds. researchgate.netchemrxiv.org In 1-Cyano-2-fluoronaphthalene, both the cyano group and the fluorine atom can participate in cyclization reactions. The carbon atom of the cyano group is electrophilic, while the fluorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.

This dual reactivity allows for the synthesis of a range of fused heterocyclic systems. For example, reaction with a dinucleophile could involve an initial SNAr reaction displacing the fluoride, followed by a second intramolecular reaction involving the cyano group to complete the heterocyclic ring formation. This approach provides a pathway to novel nitrogen, oxygen, or sulfur-containing heterocyclic compounds built upon the naphthalene framework.

Use in the Synthesis of Functional Organic Materials

Functional organic materials with tailored electronic and optical properties are in high demand for applications such as solar cells, transistors, and light-emitting diodes. researchgate.netrsc.org The introduction of fluorine and cyano groups into π-conjugated systems is a well-established strategy for developing high-performance materials. rsc.orgrsc.org

1-Cyano-2-fluoronaphthalene is an exemplary building block for such materials. Its functional groups allow it to be incorporated into larger molecular or polymeric structures where it can impart desirable properties. The resulting materials often exhibit enhanced stability, improved charge transport characteristics, and tunable energy levels, making them suitable for use in various optoelectronic devices. rsc.orgresearchgate.net

The introduction of fluorine atoms and cyano groups has a profound impact on the electronic properties of organic molecules. rsc.org Both are strong electron-withdrawing groups, and their presence significantly alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgmrs-k.or.kr

Specifically, these groups lower the energies of both the HOMO and LUMO levels. rsc.orgmrs-k.or.kr This tuning of frontier molecular orbitals is critical for designing materials for electronic devices. researchgate.net For example, lowering the HOMO level can increase a material's resistance to oxidative degradation, while lowering the LUMO level can facilitate electron injection. rsc.org In some cases, the strong electron-withdrawing effect of these groups can even switch the charge transport characteristics of a semiconductor from p-type (hole-transporting) to n-type (electron-transporting). researchgate.net

| Functional Group | Electronic Effect | Impact on Molecular Orbitals | Resulting Material Property |

|---|---|---|---|

| Fluorine (-F) | Strongly Electron-Withdrawing | Lowers both HOMO and LUMO energy levels | Increased oxidative stability, easier electron injection |

| Cyano (-CN) | Strongly Electron-Withdrawing | Lowers both HOMO and LUMO energy levels | Potential for n-type behavior, altered optical properties |

Conjugated polymers are a cornerstone of modern organic electronics. kennesaw.eduresearchgate.net Their synthesis often relies on cross-coupling reactions, such as Suzuki or Stille polymerization, which require monomers bearing reactive handles like halogens. nih.govrsc.org

1-Cyano-2-fluoronaphthalene can be utilized in conjugated polymer synthesis in two primary ways. First, it can be a precursor to a monomer. By introducing other reactive groups (e.g., bromine or boronic esters) at other positions on the naphthalene ring, a monomer can be prepared that is ready for polymerization. In the resulting polymer, the cyano and fluoro groups would serve as substituents on the polymer backbone, tuning its electronic and physical properties. Second, while less common than C-Br or C-I bonds, the C-F bond can participate directly in certain polymerization reactions, such as SNAr polymerizations, allowing the molecule to be directly incorporated into a polymer chain.

Intermediacy in the Synthesis of Specific Research Probes.

Detailed investigations into the synthesis of various research probes, including fluorescent probes, PET tracers, and enzyme activity probes, did not reveal any documented instances where 1-Cyano-2-fluoronaphthalene serves as a direct precursor or key intermediate. The scientific literature extensively covers the design and synthesis of a wide array of molecular probes for biological imaging and diagnostics. These often utilize naphthalene-based scaffolds due to their favorable photophysical properties. However, the specific substitution pattern of a cyano group at the 1-position and a fluorine atom at the 2-position of the naphthalene ring does not appear to be a commonly employed structural motif in the reported synthetic routes for research probes.

Consequently, no detailed research findings, synthetic schemes, or data tables can be presented for the role of 1-Cyano-2-fluoronaphthalene in the synthesis of specific research probes, as such information is not available in the surveyed literature. Researchers in the field of medicinal chemistry and materials science have explored a multitude of functionalized naphthalene derivatives, but the utility of this particular isomer as a building block for research probes remains undocumented.

Further research and exploration may uncover potential applications for 1-Cyano-2-fluoronaphthalene in the development of novel research probes, but based on currently available information, its role in this specific area of chemical synthesis is not established.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic routes for 1-Cyano-2-fluoronaphthalene is a key area of future research. Traditional methods for the synthesis of aromatic nitriles and fluorinated compounds often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant environmental concerns and economic costs. Future methodologies are expected to focus on green chemistry principles, aiming to reduce waste, improve energy efficiency, and utilize renewable resources.

Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions where 1-Cyano-2-fluoronaphthalene can be synthesized in a single step from readily available starting materials would significantly improve efficiency.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could provide highly selective and environmentally benign routes.

Alternative Fluorinating Agents: Research into safer and more efficient fluorinating agents to replace traditional and often hazardous ones is crucial for sustainable production.

Exploration of Unconventional Reactivity Patterns

While the nitrile and fluoro groups impart specific reactivity to the naphthalene (B1677914) core, there is a vast potential to explore unconventional reactivity patterns of 1-Cyano-2-fluoronaphthalene. Understanding these novel reactions can lead to the synthesis of unique molecular architectures with potential applications in various fields.

Future investigations may focus on:

C-H Activation: Direct functionalization of the C-H bonds on the naphthalene ring could provide a more atom-economical way to introduce new functional groups.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations could lead to the discovery of unprecedented reactivity.

Domino Reactions: Designing reaction cascades where multiple bonds are formed in a single operation can lead to the rapid construction of complex molecules from 1-Cyano-2-fluoronaphthalene.

Reactions of the Nitrile Group: Beyond its traditional transformations, exploring cycloadditions and other less common reactions of the nitrile moiety can open up new synthetic possibilities. wikipedia.org

Advanced Computational Modeling for Structure-Reactivity Prediction

The use of advanced computational modeling is becoming an indispensable tool in modern chemical research. For 1-Cyano-2-fluoronaphthalene, computational methods can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, thereby guiding experimental work.

Future computational studies are likely to involve:

Density Functional Theory (DFT) Calculations: To predict reaction mechanisms, transition states, and the regioselectivity of various reactions.

Molecular Dynamics (MD) Simulations: To understand the behavior of 1-Cyano-2-fluoronaphthalene in different solvent environments and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies: To predict the biological activity or material properties of derivatives based on their molecular structure.

In Silico Design: To design new catalysts and reaction conditions for the synthesis and functionalization of 1-Cyano-2-fluoronaphthalene.

Integration with Catalytic Systems for Enhanced Selectivity and Efficiency

The integration of advanced catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis and functionalization of 1-Cyano-2-fluoronaphthalene. Catalysis can enable reactions that are otherwise difficult or impossible, often under milder conditions and with greater control over the outcome.

Emerging trends in this area include:

Transition Metal Catalysis: The development of new catalysts based on metals like palladium, copper, and rhodium for cross-coupling and C-H activation reactions.

Organocatalysis: The use of small organic molecules as catalysts, which can be a more sustainable alternative to metal-based catalysts.

Nanocatalysis: The application of catalytically active nanoparticles, which can offer high surface area and unique reactivity.

Asymmetric Catalysis: For the synthesis of chiral derivatives of 1-Cyano-2-fluoronaphthalene, which is particularly important for pharmaceutical applications.

Expanding Applications in Fluorine and Nitrile Chemistry

The unique combination of a cyano group and a fluorine atom on a naphthalene scaffold makes 1-Cyano-2-fluoronaphthalene a valuable building block in both fluorine and nitrile chemistry. Future research will undoubtedly focus on expanding its applications in these specialized fields.

Potential new applications include:

Fluorine Chemistry: As a precursor for the synthesis of more complex fluorinated polycyclic aromatic hydrocarbons with potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Nitrile Chemistry: As a versatile intermediate for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net The nitrile group can be transformed into amines, amides, carboxylic acids, and tetrazoles, providing access to a diverse array of compounds.

Medicinal Chemistry: As a scaffold for the development of new drug candidates. The fluorine atom can improve metabolic stability and binding affinity, while the nitrile group can act as a key pharmacophore.

Q & A

Q. What are the recommended synthetic routes for 1-Cyano-2-fluoronaphthalene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of 1-Cyano-2-fluoronaphthalene typically involves halogenation followed by cyanation. For example:

- Halogenation: Introduce fluorine at the 2-position via electrophilic substitution using fluorinating agents like Selectfluor® in acetonitrile (40–60°C, 12–24 hours) .

- Cyanation: Substitute a leaving group (e.g., bromine) at the 1-position with a cyanide source (e.g., CuCN or KCN) under reflux in polar aprotic solvents like DMF .

Optimization Tips: - Vary catalyst loading (e.g., CuCl₂-Al₂O₃ for cyanation) and solvent polarity to improve yield .

- Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing 1-Cyano-2-fluoronaphthalene, and what key features should be analyzed?

Methodological Answer:

- ¹⁹F NMR: Identify the fluorine environment; expect a singlet near δ -110 ppm due to the electron-withdrawing cyano group .

- ¹³C NMR: Detect the cyano carbon at δ ~115 ppm and aromatic carbons split by fluorine coupling .

- IR Spectroscopy: Confirm the C≡N stretch at ~2240 cm⁻¹ and C-F stretch at 1200–1250 cm⁻¹ .

- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 171.05 (C₁₁H₆FN⁺) .

Advanced Research Questions

Q. How can researchers evaluate the risk of bias in toxicological studies of 1-Cyano-2-fluoronaphthalene?

Methodological Answer: Use standardized risk-of-bias (RoB) tools, such as:

- Experimental Animal Studies: Assess randomization of doses, allocation concealment, and blinding (Table C-7, ).

- Human Studies: Verify completeness of reported outcomes and confounding factors (Table C-6, ).

Implementation: - Apply inclusion criteria (e.g., inhalation/oral exposure routes, systemic effects) from Table B-1 to filter studies.

- Use databases like TOXCENTER and NIH RePORTER for comprehensive literature reviews .

Q. What computational methods are suitable for predicting the electronic properties of 1-Cyano-2-fluoronaphthalene?

Methodological Answer:

- Molecular Orbital Calculations (DFT): Optimize geometry using B3LYP/6-31G(d) to analyze frontier orbitals (HOMO/LUMO) and charge distribution .

- Spectroscopic Simulations: Compare computed ¹H/¹⁹F NMR chemical shifts (e.g., via Gaussian) with experimental data to validate structures .

- Reactivity Analysis: Evaluate substituent effects (cyano vs. fluoro) on aromatic ring electrophilicity using Fukui indices .

Q. How can contradictions in experimental data on 1-Cyano-2-fluoronaphthalene’s reactivity be resolved?

Methodological Answer:

- Systematic Comparison: Replicate studies under controlled conditions (solvent, temperature) to isolate variables .

- Meta-Analysis: Apply inclusion criteria (e.g., species, exposure routes) from Table B-1 to aggregate data.

- Contradiction Frameworks: Use qualitative methods (e.g., triangulation of HPLC, NMR, and computational data) to identify outliers .

Q. What strategies are effective for studying the environmental persistence of 1-Cyano-2-fluoronaphthalene?

Methodological Answer:

- Degradation Studies: Expose the compound to UV light (254 nm) in aqueous solutions and monitor by HPLC for photolytic half-life .

- Soil Sorption Tests: Use batch equilibrium methods with varying soil pH and organic matter content to measure Koc.

- Ecotoxicity Assays: Evaluate Daphnia magna mortality or algal growth inhibition under OECD guidelines .

Q. How can substituent effects (cyano vs. fluoro) on the naphthalene ring be mechanistically explored?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates of ¹²C/¹³C-cyano derivatives in electrophilic substitutions .

- Synthetic Probes: Prepare analogs (e.g., 1-Cyano-2-chloronaphthalene) to assess halogen electronegativity impacts .

- Theoretical Modeling: Use DFT to calculate activation energies for substituent-directed reactions (e.g., nitration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.